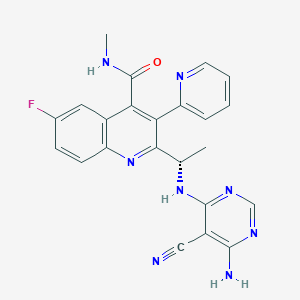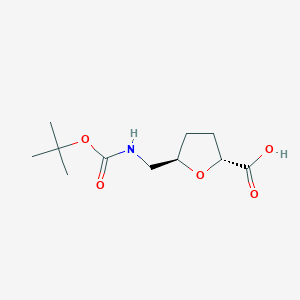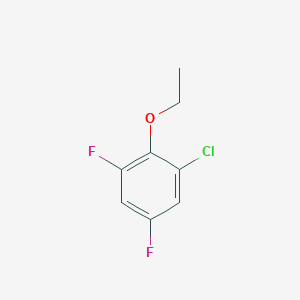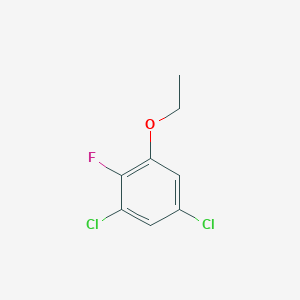
1,3-Dichloro-5-ethoxy-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-ethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO. It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-ethoxy-4-fluorobenzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer, but they generally follow similar principles to those used in laboratory synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (such as a halogen) with a nucleophile. Common reagents include alkoxides, amines, and thiolates.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under conditions that promote the formation of the electrophilic species.
Nucleophilic Substitution: Reagents such as sodium ethoxide, ammonia, and thiols are used under basic conditions to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated derivative of this compound.
Applications De Recherche Scientifique
1,3-Dichloro-5-ethoxy-4-fluorobenzene has a wide range of applications in scientific research, including:
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,3-Dichloro-5-ethoxy-4-fluorobenzene exerts its effects depends on the specific context in which it is used
Aromatic Substitution Reactions: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives with different properties.
Enzyme Inhibition: In biological systems, the compound may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1,3-Dichloro-5-ethoxy-4-fluorobenzene can be compared with other similar compounds, such as:
1,3-Dichloro-4-fluorobenzene: This compound lacks the ethoxy group, making it less versatile in certain chemical reactions.
3,5-Dichloro-4-fluorobromobenzene: This compound has a bromine substituent instead of an ethoxy group, which can affect its reactivity and applications.
2,4-Dichloro-5-fluorobenzoic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
The unique combination of substituents in this compound makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H7Cl2FO |
|---|---|
Poids moléculaire |
209.04 g/mol |
Nom IUPAC |
1,5-dichloro-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |
Clé InChI |
PKPDFOPRVFFEJF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


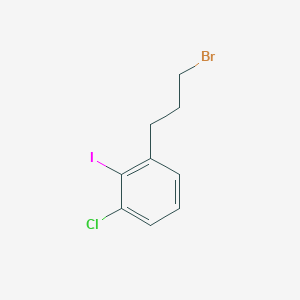
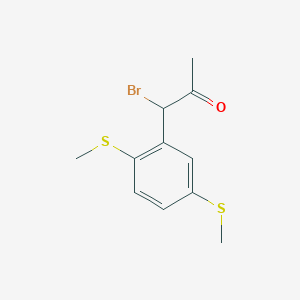
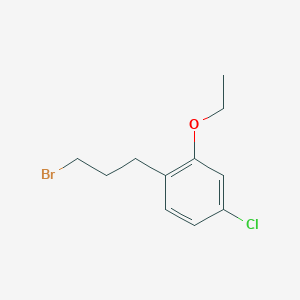
![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)
